(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-chlorophenylfuran and 3,4-dimethoxybenzylamine.
Formation of the Thiazolo-Triazine Core: The core structure is typically synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic or basic conditions.
Final Assembly: The final compound is assembled by coupling the thiazolo-triazine core with the 2-chlorophenylfuran and 3,4-dimethoxybenzyl groups through a series of condensation reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using high-efficiency catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Furanones, chlorinated derivatives.
Reduction: Amines, reduced aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Due to its complex structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer or neurological disorders.
Industry
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action often involves:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulating Receptor Activity: It can interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of specific pathways, such as the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[5-(2-bromophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The uniqueness of (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its brominated or fluorinated analogs.
Properties
Molecular Formula |
C25H18ClN3O5S |
---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H18ClN3O5S/c1-32-20-9-7-14(12-21(20)33-2)11-18-23(30)27-25-29(28-18)24(31)22(35-25)13-15-8-10-19(34-15)16-5-3-4-6-17(16)26/h3-10,12-13H,11H2,1-2H3/b22-13- |
InChI Key |
OAEDXRBRTXPGMA-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
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